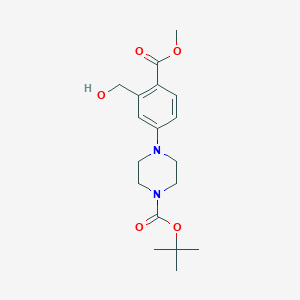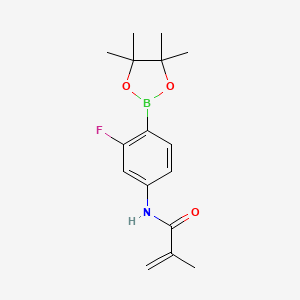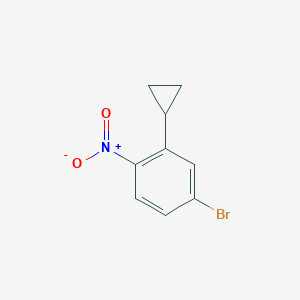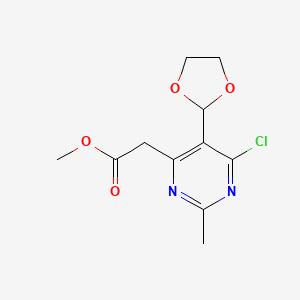
Methyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidin-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidin-4-yl)acetate is an organic compound with the molecular formula C10H11ClN2O4 This compound features a pyrimidine ring substituted with a chloro group, a dioxolane ring, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidin-4-yl)acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Formation of the Dioxolane Ring: The dioxolane ring is introduced by reacting the pyrimidine derivative with ethylene glycol in the presence of an acid catalyst.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a strong acid like sulfuric acid to form the methyl ester.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrimidine ring, forming carboxylic acids.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other substituents.
Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide, ammonia, or thiourea under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Dechlorinated derivatives.
Substitution: Amino, thio, or alkoxy derivatives.
Scientific Research Applications
Methyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidin-4-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidin-4-yl)acetate involves its interaction with specific molecular targets. The chloro and dioxolane groups play a crucial role in binding to enzymes or receptors, modulating their activity. The pyrimidine ring can interact with nucleic acids, potentially affecting gene expression or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-yl)acetate: Lacks the methyl group on the pyrimidine ring.
Ethyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidin-4-yl)acetate: Has an ethyl ester instead of a methyl ester.
Methyl 2-(5-(1,3-dioxolan-2-yl)-2-methylpyrimidin-4-yl)acetate: Lacks the chloro group.
Uniqueness
Methyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidin-4-yl)acetate is unique due to the presence of both the chloro and dioxolane groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C11H13ClN2O4 |
|---|---|
Molecular Weight |
272.68 g/mol |
IUPAC Name |
methyl 2-[6-chloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidin-4-yl]acetate |
InChI |
InChI=1S/C11H13ClN2O4/c1-6-13-7(5-8(15)16-2)9(10(12)14-6)11-17-3-4-18-11/h11H,3-5H2,1-2H3 |
InChI Key |
YZLTVHAGWKHNRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)C2OCCO2)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(Benzyloxy)phenyl]-2-oxopropanoic acid](/img/structure/B15335489.png)
![(E)-2-[3-[2-(Bromomethyl)-4-(2-nitrophenyl)-1,3-dioxolan-2-yl]allyl]isoindoline-1,3-dione](/img/structure/B15335493.png)

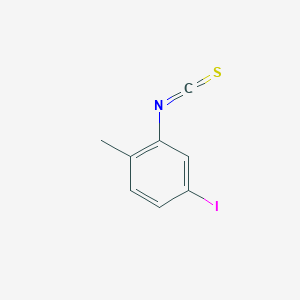



![1-[9-Ethyl-7-(2-thienyl)-9H-carbazol-3-yl]-N-methylmethanamine](/img/structure/B15335523.png)



